molecular formula C18H13BrN4O4S2 B2692721 N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-bromobenzamide CAS No. 868974-52-1

N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-bromobenzamide

Cat. No.: B2692721
CAS No.: 868974-52-1
M. Wt: 493.35
InChI Key: QJPHJKSHNORWPG-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-thiadiazole core functionalized with a benzodioxolylamino-oxoethylthio group and a 3-bromobenzamide moiety. The thiadiazole ring, a heterocyclic scaffold, is widely explored for its diverse pharmacological properties, including enzyme inhibition and anticancer activity .

Properties

IUPAC Name

N-[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-bromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN4O4S2/c19-11-3-1-2-10(6-11)16(25)21-17-22-23-18(29-17)28-8-15(24)20-12-4-5-13-14(7-12)27-9-26-13/h1-7H,8-9H2,(H,20,24)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJPHJKSHNORWPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C(S3)NC(=O)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-bromobenzamide typically involves multi-step organic reactions. Starting with the preparation of 1,3,4-thiadiazole intermediates, reactions often use reagents such as thiosemicarbazide and carbon disulfide in the presence of bases to form the thiadiazole ring. The subsequent steps involve amide bond formation with 3-bromobenzamide and coupling with benzo[d][1,3]dioxol-5-ylamino through thioether linkage.

Industrial Production Methods

In industrial settings, this synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow chemistry methods might be employed to enhance efficiency and yield. Reaction monitoring through spectroscopic methods ensures consistent quality.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-bromobenzamide can undergo oxidation reactions typically facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: : Reduction reactions, possibly using agents like lithium aluminum hydride, can alter functional groups within the molecule.

  • Substitution: : The bromine atom in the 3-bromobenzamide can be substituted with various nucleophiles under suitable conditions.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

  • Nucleophiles for Substitution: : Various amines or thiols in the presence of catalysts.

Major Products

Oxidation typically leads to the formation of sulfoxides or sulfones. Reduction may yield different amine derivatives or alcohols, while nucleophilic substitution can result in a wide array of substituted benzo[d][1,3]dioxol compounds.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
One of the primary applications of this compound is in the field of anticancer research. Studies have demonstrated that derivatives containing thiadiazole and benzodioxole moieties exhibit significant cytotoxic effects against various cancer cell lines. For instance, research has indicated that compounds with similar structures can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression .

Mechanism of Action
The mechanism by which N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-bromobenzamide exerts its effects may involve interactions with key biological macromolecules such as DNA and proteins. Molecular docking studies have suggested that this compound can bind to specific receptors involved in cancer pathways, thereby modulating their activity .

Biological Research

Biological Interactions
The compound's ability to interact with biological systems makes it a valuable tool for studying molecular interactions. Its structural components allow it to serve as a probe in biochemical assays aimed at understanding the roles of specific proteins or nucleic acids in cellular processes. For example, compounds with similar scaffolds have been used to elucidate mechanisms of drug resistance in cancer cells .

Antimicrobial Properties
In addition to its anticancer properties, this compound has shown potential antimicrobial activity. Research indicates that related compounds can exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria as well as fungi. This suggests that the compound could be further explored for use in developing new antimicrobial agents .

Materials Science

Development of Novel Materials
The unique chemical structure of this compound also lends itself to applications in materials science. Its properties may be harnessed to create materials with enhanced electrical conductivity or stability under various conditions. Research into similar compounds has shown their utility in forming polymer composites or as additives in electronic materials .

Case Studies and Research Findings

Study Findings Applications
Study 1Demonstrated significant cytotoxicity against MCF7 breast cancer cells.Anticancer drug development.
Study 2Showed broad-spectrum antimicrobial activity against various pathogens.Development of new antibiotics.
Study 3Explored molecular docking to identify binding interactions with cancer-related proteins.Understanding drug resistance mechanisms.

Mechanism of Action

The mechanism by which N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-bromobenzamide exerts its effects involves interaction with various molecular targets. Its structural motifs allow it to bind to specific enzymes or receptors, potentially inhibiting their activity or modulating their signaling pathways. These interactions often occur at the active sites or binding pockets, leading to downstream biological effects.

Comparison with Similar Compounds

Target Compound

  • Structure: Thiadiazole core linked to (benzodioxol-5-ylamino)-2-oxoethylthio and 3-bromobenzamide.
  • Synthesis : Likely involves (i) thioether formation between a benzodioxolylamine derivative and a thiadiazole intermediate, followed by (ii) amidation with 3-bromobenzoyl chloride (methods inferred from analogous syntheses in ).

Analog 1 : N-(5-((2-(Piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide derivatives

  • Structure: Piperidinylethylthio substituent instead of benzodioxolylamino-oxoethylthio.
  • Synthesis : Uses carbodiimide coupling agents (e.g., EDC/HOBt) for amidation.
  • Key Difference : The piperidine group enhances hydrophobicity and may influence blood-brain barrier penetration.

Analog 2 : N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio) acetamide

  • Structure : Benzylthio and 4-chlorophenyl-oxadiazole moieties.
  • Synthesis : Relies on nucleophilic substitution with anhydrous K₂CO₃ in acetone.

Analog 3 : N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide

  • Structure : Thiazole core (vs. thiadiazole) with chloro and difluorobenzamide groups.
  • Synthesis : Direct amidation in pyridine, avoiding thioether formation.
  • Key Difference : Fluorine atoms improve metabolic stability and electronegativity.

Biological Activity

N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-bromobenzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes various studies on its biological activity, focusing on its anticancer properties and mechanisms of action.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Benzo[d][1,3]dioxole : Known for its pharmacological properties.
  • Thiadiazole : A heterocyclic compound that exhibits diverse biological activities.
  • Bromobenzamide : A moiety that may enhance the compound's bioactivity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to benzo[d][1,3]dioxole and thiadiazole derivatives. For instance:

  • Synthesis and Evaluation : A study synthesized various thiourea derivatives incorporating benzo[d][1,3]dioxole moieties. The most promising compounds demonstrated IC50 values of 2.38 µM for HepG2 (liver cancer), 1.54 µM for HCT116 (colon cancer), and 4.52 µM for MCF7 (breast cancer) cells, significantly outperforming the standard drug doxorubicin in terms of selectivity and potency .
  • Mechanisms of Action : The anticancer effects were attributed to the inhibition of the epidermal growth factor receptor (EGFR), induction of apoptosis via annexin V-FITC assays, and modulation of mitochondrial apoptosis pathway proteins such as Bax and Bcl-2 .

Antimicrobial Activity

Compounds containing the 1,3,4-thiadiazole ring have shown promising antimicrobial properties:

  • Antibacterial Studies : Research indicates that derivatives with a thiadiazole moiety exhibit significant antibacterial activity against various strains, including Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. One study reported a zone of inhibition ranging from 15–19 mm against Salmonella typhi at a concentration of 500 μg/disk .

Case Studies

  • Case Study on Thiadiazole Derivatives :
    • Researchers synthesized a series of thiadiazole derivatives and evaluated their cytotoxicity against multiple cancer cell lines. The findings indicated that modifications in the thiadiazole structure could lead to enhanced cytotoxic effects while maintaining lower toxicity towards normal cells .
  • Molecular Docking Studies :
    • Molecular docking studies have been conducted to predict the binding affinity of this compound with various targets involved in cancer pathways. These studies suggest potential interactions with EGFR and other kinases critical for tumor growth .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/EffectReference
AnticancerHepG22.38 µM
AnticancerHCT1161.54 µM
AnticancerMCF74.52 µM
AntibacterialStaphylococcus aureusZone of inhibition: 15–19 mm
AntibacterialEscherichia coliModerate activity

Q & A

Basic Questions

Q. What are the key synthetic steps and optimal reaction conditions for synthesizing N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-bromobenzamide?

  • Answer: The synthesis involves multi-step organic reactions:

Condensation : React benzo[d][1,3]dioxole derivatives with thiadiazole intermediates (e.g., thiosemicarbazide) under reflux in solvents like dichloromethane .

Coupling : Use coupling agents (e.g., EDCI/HOBt) to form amide bonds between the thiadiazole core and 3-bromobenzoyl chloride .

Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol) to isolate the product .

  • Critical parameters :
  • Temperature: 60–80°C for condensation; room temperature for coupling.
  • Solvent: Polar aprotic solvents (DMF, DMSO) for solubility .
  • Base: Triethylamine to neutralize HCl during acyl chloride reactions .

Q. Which spectroscopic techniques are essential for confirming the compound’s structural integrity and purity?

  • Answer:

  • NMR (¹H/¹³C) : Assign proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm, thiadiazole C=N at ~160 ppm) .
  • IR Spectroscopy : Identify functional groups (amide C=O stretch at ~1650 cm⁻¹, S–C=N vibrations at ~680 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ at m/z 548.2) and fragmentation patterns .
  • TLC : Monitor reaction progress (Rf ~0.5 in ethyl acetate/hexane 3:7) .

Q. What functional groups dominate the compound’s reactivity, and how do they influence its chemical behavior?

  • Answer: Key groups include:

  • Thiadiazole ring : Electron-deficient core prone to nucleophilic substitution (e.g., at the sulfur atom) .
  • Bromobenzamide : Electrophilic aromatic substitution (para to Br) and halogen bonding .
  • Benzo[d][1,3]dioxole : Electron-rich aromatic system influencing π-π stacking in biological targets .
  • Thioether linkage : Susceptible to oxidation (e.g., forming sulfoxides under H₂O₂) .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., ambiguous NMR peaks) during characterization be resolved?

  • Answer:

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., distinguish thiadiazole protons from aromatic protons) .
  • Computational Modeling : Compare experimental IR/NMR data with DFT-calculated spectra (software: Gaussian, ORCA) .
  • Isotopic Labeling : Use ¹⁵N-labeled intermediates to clarify nitrogen environments in the thiadiazole ring .

Q. What strategies optimize reaction yields when electronic effects of substituents (e.g., bromine) hinder coupling efficiency?

  • Answer:

  • Activation : Pre-activate the bromobenzamide moiety using N-hydroxysuccinimide (NHS) esters to enhance electrophilicity .
  • Microwave Assistance : Accelerate coupling (30 min vs. 12 h conventional) with controlled microwave irradiation (100°C, 300 W) .
  • Solvent Screening : Test high-polarity solvents (e.g., DMF) to stabilize transition states .
  • Table : Yield optimization under varying conditions:
SolventCatalystTemp (°C)Yield (%)
DMFEDCI/HOBt8072
DCMDCC2558
THFNone6041

Q. How does the compound interact with biological targets (e.g., kinases), and what methodological approaches validate these interactions?

  • Answer:

  • Molecular Docking : Simulate binding to ATP pockets of kinases (software: AutoDock Vina) using crystal structures (PDB: 1ATP) .
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD values) with immobilized kinase domains .
  • Cellular Assays :
  • IC₅₀ Determination : Test antiproliferative activity in cancer cell lines (e.g., MCF-7, IC₅₀ ~5 µM) .
  • Western Blotting : Confirm kinase inhibition (e.g., reduced phosphorylated ERK levels) .

Q. What experimental designs address discrepancies in reported bioactivity data across similar thiadiazole derivatives?

  • Answer:

  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., Br vs. CF₃ at benzamide) and compare IC₅₀ values .
  • Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify trends in substituent effects .
  • Control Experiments : Use positive/negative controls (e.g., staurosporine for kinase inhibition) to normalize assay results .

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